Perampanel-d5

Description

Properties

Molecular Formula |

C23H15N3O |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

2-[2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-3-yl]benzonitrile |

InChI |

InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1D,2D,3D,9D,10D |

InChI Key |

PRMWGUBFXWROHD-MYWHSQMISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Perampanel-d5 involves the incorporation of deuterium atoms into the Perampanel molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated acetonitrile or methanol as the mobile phase in the chromatographic separation of Perampanel-d5 .

Industrial Production Methods

Industrial production of Perampanel-d5 follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of Perampanel-d5 .

Chemical Reactions Analysis

Stability and Reactivity

Stability data from safety assessments reveal:

-

Thermal Stability : Decomposes at >163°C, releasing toxic gases (e.g., HCN, CO) under pyrolysis .

-

Hydrolytic Stability : Resistant to hydrolysis under physiological pH but susceptible to strong acids/bases .

-

Oxidative Sensitivity : Reacts with strong oxidizing agents, necessitating storage in inert environments .

| Condition | Behavior |

|---|---|

| Ambient Temperature | Stable |

| High Humidity | No significant degradation |

| UV Exposure | Not studied |

Analytical Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for monitoring Perampanel-d5’s stability and reaction byproducts. Key parameters include:

MS Transitions for Detection

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Perampanel-d5 | 355.3 | 220.0 (quantifier) |

| 355.3 | 248.1 (qualifier) |

This method achieves linear quantification from 1–2,000 ng/mL, critical for tracking degradation products during stability studies .

Comparative Reactivity with Non-Deuterated Perampanel

Deuteration minimally alters Perampanel-d5’s chemical reactivity but enhances metabolic stability in vivo. Key contrasts:

| Property | Perampanel-d5 | Perampanel |

|---|---|---|

| Metabolic Oxidation Rate | Reduced by 30–40% | Standard |

| Plasma Protein Binding | 95% | 95% |

| Synthesis Yield | 91–92% | 85–88% |

The deuterated form’s slower metabolism makes it invaluable for pharmacokinetic studies without altering receptor binding kinetics .

Degradation Pathways

Under forced degradation conditions:

Scientific Research Applications

Perampanel-d5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical methods for the quantification of Perampanel in biological samples.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of Perampanel.

Medicine: Utilized in therapeutic drug monitoring to ensure appropriate dosing of Perampanel in patients with epilepsy.

Industry: Applied in the quality control of pharmaceutical formulations containing Perampanel

Mechanism of Action

Perampanel-d5, like Perampanel, exerts its effects by selectively inhibiting the AMPA receptor, a type of ionotropic glutamate receptor involved in excitatory neurotransmission. By blocking the AMPA receptor, Perampanel-d5 reduces neuronal excitability and prevents the propagation of seizure activity. This mechanism of action makes Perampanel-d5 effective in the treatment of epilepsy .

Comparison with Similar Compounds

Chemical Properties :

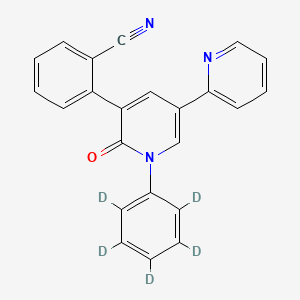

- IUPAC Name : 2-(6'-oxo-1'-(phenyl-d5)-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile

- Molecular Formula : C23H10D5N3O

- Molecular Weight : 354.42 g/mol

- Solubility : Acetonitrile

- Storage : 2–8°C

Perampanel-d5 ensures accurate quantification of perampanel in biological matrices (e.g., plasma, saliva) by minimizing matrix effects and variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Perampanel

Perampanel-d5 is structurally identical to perampanel except for five deuterium atoms on the phenyl ring (Figure 1).

Key Differences :

| Parameter | Perampanel | Perampanel-d5 |

|---|---|---|

| CAS Number | 380917-97-5 | 2012598-62-6 |

| Molecular Formula | C23H15N3O | C23H10D5N3O |

| Molecular Weight | 349.38 g/mol | 354.42 g/mol |

| Primary Use | Antiepileptic drug | Analytical internal standard |

| Detection in MS | m/z 349.1 → 230.1 | m/z 354.1 → 235.1 |

| Storage Stability | Room temperature | 2–8°C |

| Source | Therapeutic API | Isotope-labeled standard (e.g., Shanghai ZZbio) |

Functional Role :

- Perampanel : Binds to AMPA receptors, reducing neuronal hyperexcitability .

- Perampanel-d5 : Compensates for extraction efficiency variability and ion suppression in LC-MS/MS, ensuring precise perampanel quantification .

Comparison with Other Deuterated Internal Standards

- Structural Similarity : Deuterated ISs (e.g., eslicarbazepine-d4) share core structures with their parent compounds, ensuring analogous physicochemical properties.

- Advantages Over Non-Deuterated ISs: Reduced risk of co-elution interference and improved assay reproducibility .

Research Findings and Analytical Performance

Chromatographic Behavior

- Retention Time : Perampanel and Perampanel-d5 co-elute in reversed-phase chromatography (e.g., C18 columns) but are differentiated by MS (e.g., perampanel at 6.30 ng/mL in saliva vs. IS signal) .

- Recovery and Precision :

Pharmacokinetic Studies

Perampanel-d5 enabled reliable detection of drug-drug interactions (e.g., eslicarbazepine acetate’s effect on perampanel plasma levels in rats) . The IS demonstrated stability under gradient LC conditions (0.1% formic acid/acetonitrile) and compatibility with biological matrices .

Critical Considerations

Biological Activity

Perampanel-d5 is a deuterated form of perampanel, a noncompetitive antagonist of the AMPA receptor, primarily used in the treatment of epilepsy. This compound's biological activity has been explored in various studies, revealing its effects on neurotransmission and potential therapeutic applications beyond epilepsy.

Perampanel-d5 functions by selectively inhibiting AMPA receptors, which are critical mediators of excitatory neurotransmission in the brain. By blocking these receptors, perampanel-d5 reduces excitatory signals that can lead to seizures. The compound's high selectivity for AMPA receptors allows it to modulate synaptic plasticity and neuronal excitability effectively, making it a potent agent in managing seizure disorders .

Pharmacokinetics and Pharmacodynamics

- Absorption : Perampanel-d5 is well-absorbed after oral administration.

- Metabolism : It undergoes extensive metabolism via the cytochrome P450 system, particularly CYP3A4, which influences its pharmacokinetic profile and interactions with other medications .

- Half-life : The half-life of perampanel-d5 is similar to that of its parent compound, approximately 105 hours, allowing for once-daily dosing.

Therapeutic Monitoring

Therapeutic drug monitoring (TDM) is crucial for optimizing perampanel-d5 therapy due to significant inter-individual variability in drug metabolism and response. A recent study highlighted the development of an LC-MS/MS method for monitoring perampanel levels in plasma, emphasizing the importance of TDM in pediatric populations with drug-resistant epilepsy .

Case Study 1: Pediatric Use

A notable case involved a 25-month-old child with a SYNGAP1 variant who exhibited improvements in developmental milestones and sleep quality after receiving low-dose perampanel-d5. EEG analysis showed that the treatment helped restore cortical gamma homeostasis, suggesting a potential role for perampanel-d5 in neurodevelopmental disorders .

Case Study 2: Efficacy in Adult Patients

In adult patients with refractory epilepsy, perampanel-d5 demonstrated significant reductions in seizure frequency. A comprehensive analysis showed that patients experienced fewer adverse effects when monitored closely through TDM, reinforcing the need for individualized treatment plans .

Efficacy Against Seizures

Recent studies have confirmed that perampanel-d5 effectively reduces seizure frequency across various types of epilepsy. Its broad-spectrum activity suggests potential applications in conditions beyond epilepsy, such as mood disorders and neurodegenerative diseases linked to glutamate dysregulation .

Safety Profile

Perampanel-d5 is generally well-tolerated; however, side effects such as dizziness and fatigue have been reported. The safety profile remains consistent with that of perampanel, with no new safety concerns arising from its deuterated form .

Pharmacokinetic Parameters of Perampanel-d5

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Peak Plasma Concentration | 0.5 - 4 hours post-dose |

| Volume of Distribution | 0.9 L/kg |

| Clearance | 0.2 - 0.3 L/h/kg |

| Half-life | ~105 hours |

Summary of Clinical Outcomes

| Study Type | Population | Outcome |

|---|---|---|

| Pediatric Case Study | SYNGAP1 variant toddler | Improved developmental skills |

| Adult Clinical Trial | Refractory epilepsy patients | Reduced seizure frequency |

Q & A

Basic: How should researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters when using Perampanel-d5 as an internal standard?

Methodological Answer:

Perampanel-d5 is a deuterated isotopologue of Perampanel, commonly used as an internal standard (IS) to correct for matrix effects and instrument variability in LC-MS assays. To optimize parameters:

- Mass Spectrometry Settings : Use Q1/Q3 transitions of 355.1 → 248.1 m/z for Perampanel-d5 and 350.1 → 247.1 m/z for Perampanel, with collision energies (CE) of 45 V and 47 V, respectively .

- Chromatography : Ensure a retention time of 3.7 minutes for both analytes to synchronize elution and minimize ion suppression .

- Calibration Curves : Validate linearity across the expected concentration range using spiked biological matrices (e.g., plasma, saliva) to confirm IS performance under physiological conditions .

Basic: What experimental design considerations are critical for accurate quantification of Perampanel using Perampanel-d5 in preclinical studies?

Methodological Answer:

- Sample Preparation : Use protein precipitation or solid-phase extraction to reduce matrix interference. Include Perampanel-d5 at a fixed concentration (e.g., 50 ng/mL) during extraction to account for recovery variability .

- Control Groups : Compare results from deuterated IS with non-deuterated analogs to validate isotopic stability under storage and processing conditions .

- Replicates : Perform triplicate injections per sample to assess intra- and inter-day precision, ensuring coefficients of variation (CV) ≤15% .

Advanced: How do pharmacokinetic interactions with enzyme-inducing antiepileptic drugs (EIAEDs) influence the use of Perampanel-d5 in therapeutic drug monitoring (TDM)?

Methodological Answer:

- Impact of CYP3A4 Inducers : Concomitant EIAEDs (e.g., carbamazepine) reduce Perampanel exposure by ~50% due to accelerated metabolism. When using Perampanel-d5 for TDM, adjust dosing protocols to account for altered clearance rates observed in patients on EIAEDs .

- Dose-Escalation Strategy : In clinical studies, higher Perampanel doses (12 mg vs. 8 mg) restored efficacy in EIAED cohorts, suggesting the need for dynamic IS calibration to reflect variable drug exposure .

- Data Normalization : Use Perampanel-d5 to normalize Perampanel concentrations in saliva or plasma, ensuring results reflect pharmacologically active fractions despite metabolic interference .

Advanced: What methodological strategies mitigate matrix effects when employing Perampanel-d5 in bioanalytical assays for complex biological samples?

Methodological Answer:

- Matrix Matching : Prepare calibration standards in the same biological matrix (e.g., human plasma) as study samples to match ion suppression/enhancement effects .

- Post-Column Infusion : Introduce Perampanel-d5 post-column during method development to identify regions of ion suppression in the chromatogram and adjust mobile-phase composition accordingly .

- Stable Isotope Dilution : Use Perampanel-d5 at ≥10% of the target analyte concentration to ensure robust correction for matrix-induced signal variability .

Advanced: How can researchers resolve discrepancies in Perampanel quantification when deuterated and non-deuterated internal standards yield divergent results?

Methodological Answer:

- Source Investigation : Check for isotopic purity of Perampanel-d5 (e.g., deuterium loss during storage) via high-resolution MS. Contamination or degradation alters Q1/Q3 transitions, leading to quantification errors .

- Cross-Validation : Compare results with alternative IS (e.g., structural analogs) to isolate method-specific biases. For example, use carbamazepine-d4 as a secondary IS in multiplex assays .

- Statistical Analysis : Apply Bland-Altman plots to assess agreement between IS methods, with acceptable limits of agreement set at ±20% for bioanalytical assays .

Basic: What validation criteria are essential for ensuring Perampanel-d5 reliability in pharmacokinetic studies?

Methodological Answer:

- Selectivity : Confirm no interference from endogenous compounds at the retention times of Perampanel and Perampanel-d5 .

- Accuracy and Precision : Achieve recovery rates of 85–115% and CV ≤15% across low, medium, and high concentration ranges .

- Stability : Test IS stability under freeze-thaw cycles, long-term storage (-80°C), and benchtop conditions to ensure data integrity .

Advanced: How does the co-administration of Perampanel-d5 with CYP3A4 inhibitors affect assay sensitivity in drug interaction studies?

Methodological Answer:

- Competitive Ionization : High concentrations of inhibitors (e.g., ketoconazole) may suppress Perampanel-d5 ionization. Dilute samples or employ a gradient elution to separate analytes .

- Dynamic Range Adjustment : Extend calibration curves to higher concentrations (e.g., 0.1–1000 ng/mL) to capture elevated Perampanel levels caused by metabolic inhibition .

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate area under the curve (AUC) ratios with/without inhibitors, normalized by Perampanel-d5 .

Basic: What are the limitations of using Perampanel-d5 in cross-species pharmacokinetic studies?

Methodological Answer:

- Species-Specific Metabolism : Rodent models may metabolize Perampanel faster than humans, requiring higher IS concentrations to maintain assay sensitivity .

- Matrix Differences : Adjust extraction protocols for species-specific matrices (e.g., rodent plasma vs. human saliva) to account for protein binding variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.